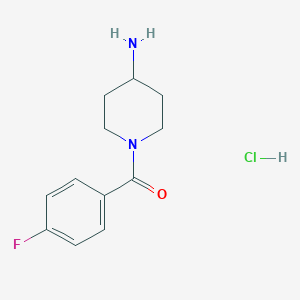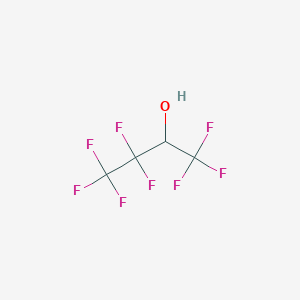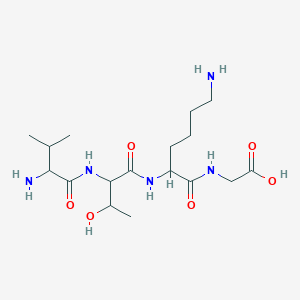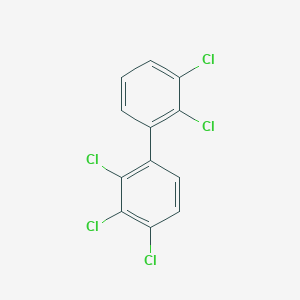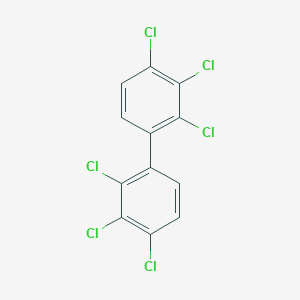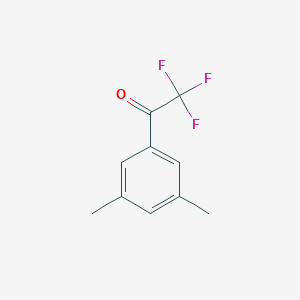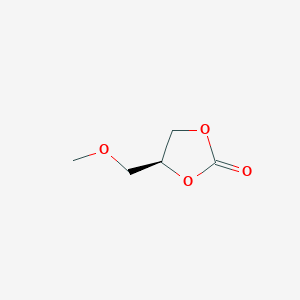
(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one
概述
描述
(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one is a chiral compound with significant applications in various fields of chemistry and industry It is known for its unique structure, which includes a dioxolane ring and a methoxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one typically involves the reaction of a suitable epoxide with methanol in the presence of an acid catalyst. One common method involves the use of (S)-glycidol as the starting material, which undergoes ring-opening with methanol to form the desired dioxolane compound. The reaction conditions often include mild temperatures and the use of a strong acid such as sulfuric acid to catalyze the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and the use of more efficient catalysts to enhance the reaction rate and selectivity. The purification process typically includes distillation and recrystallization to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. The methoxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The dioxolane ring provides structural stability and can enhance the compound’s binding affinity to its targets.
相似化合物的比较
Similar Compounds
(S)-(+)-2-(Methoxymethyl)pyrrolidine: Another chiral compound with a methoxymethyl group, used in similar applications.
Methoxymethyl-triphenylphosphonium chloride: A compound with a methoxymethyl group, used in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one is unique due to its dioxolane ring structure, which provides distinct chemical and physical properties. This makes it particularly useful as an intermediate in the synthesis of complex molecules and in applications requiring chiral compounds.
属性
IUPAC Name |
(4S)-4-(methoxymethyl)-1,3-dioxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-7-2-4-3-8-5(6)9-4/h4H,2-3H2,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSGQMOSYDHNHO-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1COC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1COC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451578 | |
| Record name | (4S)-4-(Methoxymethyl)-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135682-18-7 | |
| Record name | (4S)-4-(Methoxymethyl)-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does confinement within nanoporous materials affect the behavior of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one?
A: Research indicates that confining this compound within nanoporous alumina and silica templates significantly impacts its structural dynamics. A notable slowing down of the structural dynamics is observed upon annealing, even above the glass transition temperature of the interfacial layer [, ]. This suggests that the confined environment and interaction with the pore walls influence the molecular mobility of the compound.
Q2: Does the wettability of the confining material play a role in the observed confinement effects on this compound?
A: While wettability seems to correlate with changes in structural dynamics and glass transition temperature depression, the relationship is not straightforward. Studies comparing this compound confined in native and modified silica templates with the same pore size but different wettability showed negligible differences in these properties []. This suggests that other factors, such as surface roughness and packing density, may also contribute significantly to the observed confinement effects alongside wettability.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



